Acetylcholinesterase Inhibitory Activity: Quinolactacin A1 vs Quinolactacin A2 Direct Comparison
In a direct head-to-head enzymatic assay, Quinolactacin A1 (the (R,S)-diastereomer) exhibits significantly lower acetylcholinesterase inhibitory activity compared to its diastereomer Quinolactacin A2 (the (S,S)-diastereomer). Quinolactacin A2 demonstrates 14-fold greater AChE inhibitory potency than Quinolactacin A1 [1]. This stereochemistry-dependent activity differential establishes that the two diastereomers are not functionally interchangeable for AChE-targeted applications.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity (relative potency) |
|---|---|
| Target Compound Data | Baseline activity (1×) |
| Comparator Or Baseline | Quinolactacin A2: 14× greater inhibitory activity |
| Quantified Difference | 14-fold difference |
| Conditions | In vitro acetylcholinesterase enzymatic assay |
Why This Matters
This 14-fold potency differential is the primary basis for selecting Quinolactacin A2 over A1 for AChE-targeted research, or conversely for selecting A1 when a less potent diastereomer is required as a negative control or for structure-activity relationship (SAR) studies.
- [1] Kim WG, Song NK, Yoo ID. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum. J Antibiot (Tokyo). 2001;54(10):831-835. doi:10.7164/antibiotics.54.831 View Source
